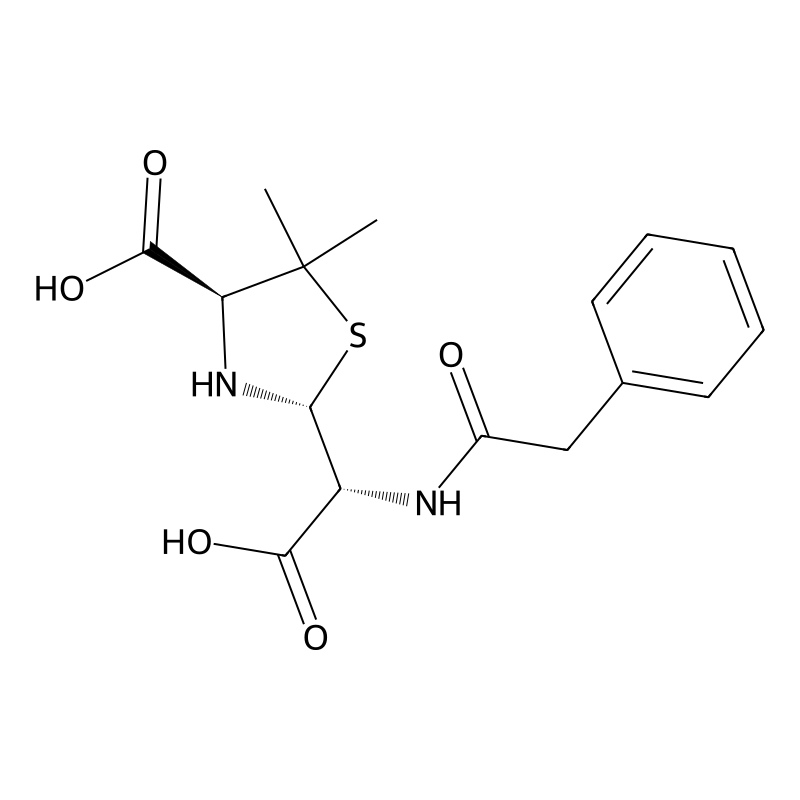Penicilloate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Penicilloate is a derivative of penicillin, specifically a product of the hydrolysis of penicillin G. It is characterized as a hapten, which means it can bind to proteins and elicit an immune response. This compound plays a significant role in the context of penicillin allergies, as it is one of the minor determinants that can trigger allergic reactions in sensitive individuals. The structural formula of penicilloate includes a beta-lactam ring, which is essential for its biological activity, and it features an acyl side chain that varies among different penicillin derivatives.
Penicilloate, also known as penicillin G acylase (PGA), is an enzyme derived from specific fungi, most notably Penicillium chrysogenum, the mold responsible for producing penicillin []. This enzyme holds significant applications within various scientific research fields, primarily due to its ability to cleave (break down) the acyl side chain of penicillin G, rendering it inactive.
Antibiotic Resistance Studies
Penicilloate plays a crucial role in studying the development of antibiotic resistance in bacteria. Researchers utilize this enzyme to create penicillin-inactivated media, a selective growth environment. This media allows researchers to isolate and study bacteria resistant to penicillin, as susceptible bacteria are unable to survive due to the presence of inactive penicillin. By analyzing these resistant bacteria, researchers gain valuable insights into the mechanisms and genes involved in antibiotic resistance, aiding in the development of new and effective antibiotics.
Enzyme Engineering and Protein Research
Penicilloate serves as a valuable tool for enzyme engineering and protein research. Its specific activity and well-characterized catalytic mechanism make it ideal for studying protein structure-function relationships. Researchers can introduce mutations into the penicilloate gene and analyze the resulting changes in its activity to understand how specific amino acids contribute to its function []. Additionally, penicilloate can be employed in protein purification processes by selectively cleaving penicillin G tags fused to recombinant proteins, facilitating their isolation from the expression system.
Biosynthesis and Biodegradation Studies
Penicilloate plays a role in research related to the biosynthesis and biodegradation of penicillin and related antibiotics. Scientists can use the enzyme to investigate the metabolic pathways involved in penicillin production by fungi, providing insights into the regulation and optimization of antibiotic production processes []. Additionally, penicilloate can be utilized in studies exploring the biodegradation of penicillin in the environment, aiding in the understanding of its fate and potential environmental impact.
The general rate law for the aminolysis of benzylpenicillin (a precursor to penicilloate) has been established, indicating that the formation rate constants depend on the concentration of amines and their protonated forms
Penicilloate's biological activity is primarily linked to its role in allergic reactions. When penicillin is administered to sensitized individuals, the beta-lactam ring can bind to serum proteins, forming a complex that triggers an immunological response mediated by Immunoglobulin E (IgE). This can lead to symptoms ranging from mild rashes to severe anaphylaxis . The unique structure of penicilloate allows it to be recognized by the immune system, making it a critical factor in diagnosing and managing penicillin allergies.
The synthesis of penicilloate typically involves the hydrolysis of penicillin G or other related compounds under controlled conditions. Recent advancements have improved extraction methods for producing stable and well-characterized supplies of penicilloate. These methods often involve specific solvents during recrystallization to ensure purity and efficacy for clinical use .
Penicilloate is primarily used in medical diagnostics, particularly in skin testing for penicillin allergies. Its role as a minor determinant allows healthcare professionals to assess allergic responses accurately. The availability of pure preparations of penicilloate enhances the reliability of these tests, facilitating better management of patients with suspected allergies .
Studies involving penicilloate focus on its interactions with various proteins and immune components. For instance, its ability to form complexes with serum proteins has been extensively documented, highlighting its role in eliciting IgE-mediated responses. Research has shown that skin testing with purified penicilloate can yield significant results regarding allergic reactions, thus providing insights into patient sensitivity .
Several compounds share structural similarities with penicilloate, particularly within the family of beta-lactam antibiotics. Below is a comparison highlighting their uniqueness:
| Compound | Structure Type | Main Use | Unique Features |
|---|---|---|---|
| Penicillin G | Beta-lactam antibiotic | Bacterial infection treatment | Original compound; susceptible to bacterial resistance |
| Penicillanic Acid | Breakdown product | Research and analysis | Intermediate in the degradation pathway; less active |
| Cephalosporins | Beta-lactam antibiotic | Bacterial infection treatment | Broader spectrum against Gram-negative bacteria; different ring structure |
| Amoxicillin | Semi-synthetic derivative | Bacterial infection treatment | Improved stability and absorption compared to Penicillin G |
Penicilloate's uniqueness lies in its specific role as an allergenic determinant rather than as a therapeutic agent like its counterparts. Its function in allergy testing differentiates it from other beta-lactam antibiotics that primarily serve as antimicrobial agents.







